Dasatinib hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

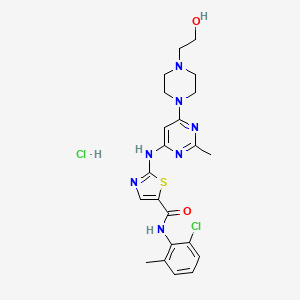

Dasatinib hydrochloride is a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . It is an orally available multikinase inhibitor that targets a spectrum of kinases involved in cancer, including several SRC-family kinases .

作用机制

生化分析

Biochemical Properties

Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .

Cellular Effects

This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .

Molecular Mechanism

This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .

Dosage Effects in Animal Models

In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .

Metabolic Pathways

This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .

Transport and Distribution

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .

准备方法

合成路线和反应条件: 达沙替尼盐酸盐通过多步合成过程合成,涉及形成关键中间体。 合成通常从制备N-(2-氯-6-甲基苯基)-2-氨基噻唑开始,然后与4-(2-羟乙基)哌嗪偶联形成最终产物 . 反应条件通常涉及使用诸如乙腈之类的溶剂和诸如磷酸钾缓冲液之类的催化剂 .

工业生产方法: 达沙替尼盐酸盐的工业生产涉及使用高效液相色谱 (HPLC) 进行纯化的大规模合成 . 该工艺经过优化以确保高产率和高纯度,并采用严格的质量控制措施以监测杂质的存在 .

化学反应分析

反应类型: 达沙替尼盐酸盐会经历各种化学反应,包括氧化、还原和取代 . 这些反应对其代谢过程和治疗功效至关重要。

常用试剂和条件: 达沙替尼盐酸盐反应中常用的试剂包括磷酸钾缓冲液、乙腈以及用于调节pH值的各种酸和碱 . 这些条件通常涉及受控温度和特定的pH值,以确保最佳反应速率 .

主要形成产物: 达沙替尼盐酸盐反应形成的主要产物包括其代谢物,这些代谢物主要通过细胞色素P450 (CYP) 酶进行处理 . 这些代谢物对药物的药代动力学和药效学至关重要 .

科学研究应用

达沙替尼盐酸盐在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究激酶抑制剂的模型化合物 . 在生物学和医学领域,它用于癌症治疗研究,特别是用于治疗费城染色体阳性白血病的疗效 . 在工业上,达沙替尼盐酸盐用于开发新的治疗剂,并用于研究药物相互作用和耐药机制 .

相似化合物的比较

属性

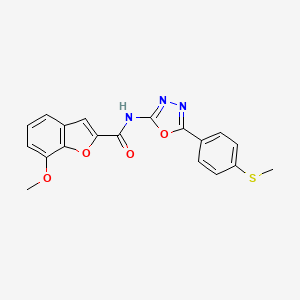

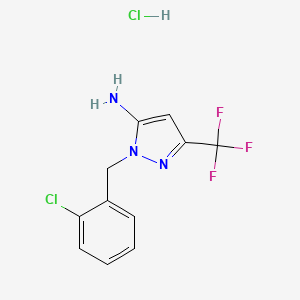

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B3010405.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)